![molecular formula C11H12BrN3O3 B13923344 Ethyl 6-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-1-acetate](/img/structure/B13923344.png)
Ethyl 6-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-1-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-1-acetate is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom, a dihydro-imidazo ring, and an ethyl acetate group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-1-acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with ethyl 2-bromoacetate under phase transfer catalysis conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide in a solvent like dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling of reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-1-acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
Ethyl 6-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-1-acetate has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.
Material Science: Due to its unique structure, it is explored for applications in material science, including the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 6-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-1-acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of biological processes. The exact pathways and targets can vary depending on the specific application and biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole core and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine are structurally related and have distinct biological roles.
Uniqueness
Ethyl 6-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-1-acetate is unique due to the presence of the bromine atom and the ethyl acetate group, which confer specific chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H12BrN3O3 |
|---|---|
Poids moléculaire |
314.14 g/mol |
Nom IUPAC |
ethyl 2-(6-bromo-3-methyl-2-oxoimidazo[4,5-b]pyridin-1-yl)acetate |
InChI |
InChI=1S/C11H12BrN3O3/c1-3-18-9(16)6-15-8-4-7(12)5-13-10(8)14(2)11(15)17/h4-5H,3,6H2,1-2H3 |
Clé InChI |
XSWNRHYJNWCIFU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C2=C(N=CC(=C2)Br)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


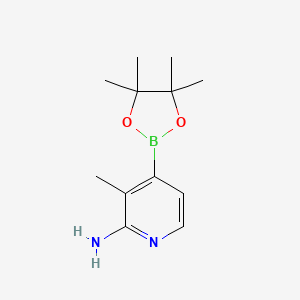
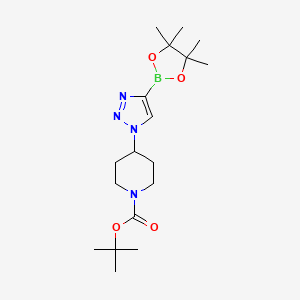

![3-[1-(Trifluoromethyl)vinyl]benzonitrile](/img/structure/B13923289.png)

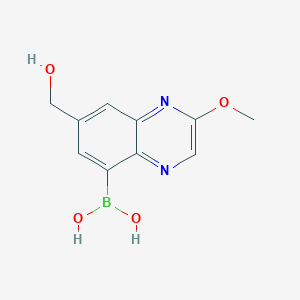
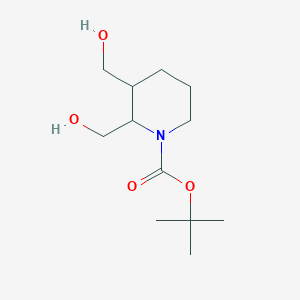
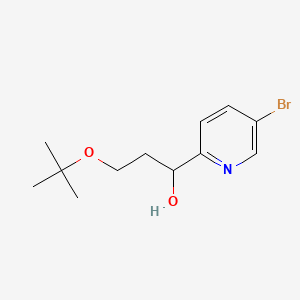
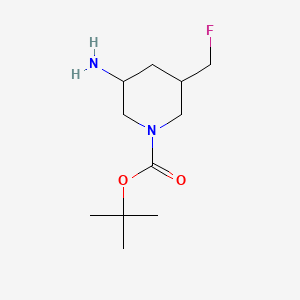
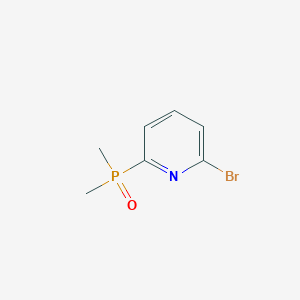
![Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine](/img/structure/B13923351.png)
![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B13923354.png)
![1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)-](/img/structure/B13923356.png)

